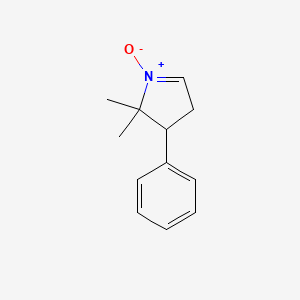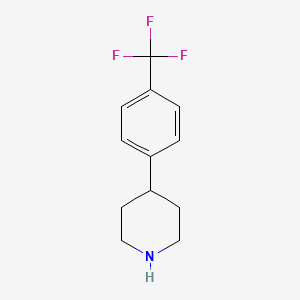
3-(Bromométhyl)cyclobutane-1-carboxylate de méthyle
Vue d'ensemble
Description
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is an organic compound with the molecular formula C7H11BrO2 It is a derivative of cyclobutane, featuring a bromomethyl group and a carboxylate ester group
Applications De Recherche Scientifique
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is utilized in various scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Material Science: It is used in the development of novel materials with unique properties, such as polymers and resins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate can be synthesized through the bromination of methyl 3-methylenecyclobutane-1-carboxylate. The bromination reaction typically involves the use of bromine (Br2) in a solvent such as carbon tetrachloride (CCl4) at room temperature . The reaction yields a mixture of diastereoisomers, which can be separated by column chromatography.
Industrial Production Methods
While specific industrial production methods for methyl 3-(bromomethyl)cyclobutane-1-carboxylate are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reactors, and employing continuous flow techniques to enhance efficiency and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Elimination Reactions: Dehydrobromination can occur, leading to the formation of methylenecyclobutane derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) are commonly used.
Elimination: Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) is a typical reagent for dehydrobromination reactions.
Major Products
Substitution: Products include azido or thiol-substituted cyclobutane derivatives.
Elimination: Major products are methylenecyclobutane derivatives, which can further undergo additional transformations.
Mécanisme D'action
The mechanism of action of methyl 3-(bromomethyl)cyclobutane-1-carboxylate primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic center can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-methylenecyclobutane-1-carboxylate: A precursor in the synthesis of methyl 3-(bromomethyl)cyclobutane-1-carboxylate.
3-Bromomethylcyclobutane-1-carbonitrile: Another bromomethyl-substituted cyclobutane derivative with similar reactivity.
Uniqueness
Methyl 3-(bromomethyl)cyclobutane-1-carboxylate is unique due to its combination of a bromomethyl group and a carboxylate ester group, which provides a versatile platform for further chemical modifications. This dual functionality allows for a wide range of synthetic applications and the development of novel compounds with diverse properties.
Propriétés
IUPAC Name |
methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11BrO2/c1-10-7(9)6-2-5(3-6)4-8/h5-6H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWGANZNOSVEEIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60544394 | |
| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89892-95-5 | |
| Record name | Methyl 3-(bromomethyl)cyclobutane-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60544394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-methyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1601680.png)
![(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester](/img/structure/B1601682.png)








![Piperazine, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1601696.png)



